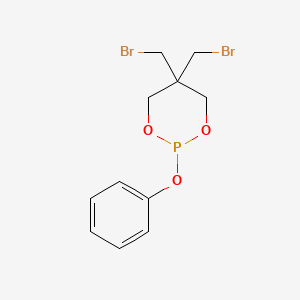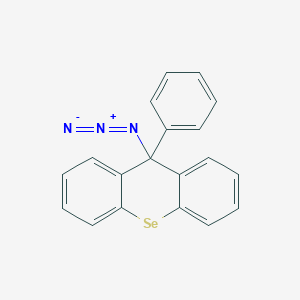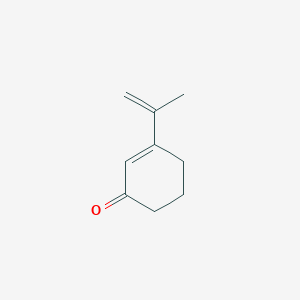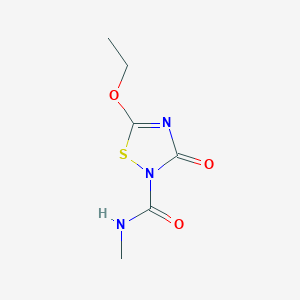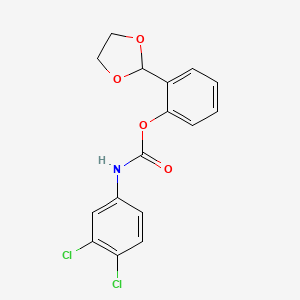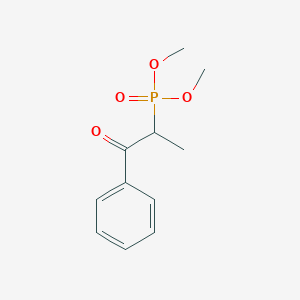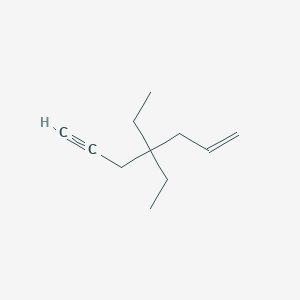
4,4-Diethylhept-1-en-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethylhept-1-en-6-yne is an organic compound with the molecular formula C11H18 It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethylhept-1-en-6-yne can be achieved through various organic reactions. One common method involves the alkylation of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction between 4,4-diethylhex-1-yne and a suitable base, such as sodium amide (NaNH2), followed by the addition of an alkyl halide, can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethylhept-1-en-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon (Pd/C) can convert the alkyne to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or O3 in a controlled environment.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Alkyl halides in the presence of a strong base like NaNH2.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes or alkenes.
Scientific Research Applications
4,4-Diethylhept-1-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethylhept-1-en-6-yne involves its reactivity towards various chemical reagents. The triple bond in the compound acts as a nucleophile, participating in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylhept-1-en-6-yne: Similar structure but with methyl groups instead of ethyl groups.
Hept-1-yne: A simpler alkyne with a single triple bond and no additional substituents.
Uniqueness
4,4-Diethylhept-1-en-6-yne is unique due to the presence of ethyl groups at the 4,4-positions, which can influence its reactivity and physical properties compared to other alkynes. This structural feature makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
61786-25-2 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
4,4-diethylhept-1-en-6-yne |
InChI |
InChI=1S/C11H18/c1-5-9-11(7-3,8-4)10-6-2/h1,6H,2,7-10H2,3-4H3 |
InChI Key |
XZCMVRSYSDIHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC=C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


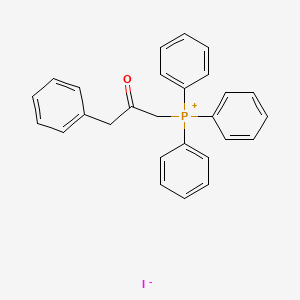
![3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14566498.png)

![4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one](/img/structure/B14566518.png)
![1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one](/img/structure/B14566538.png)
![3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal](/img/structure/B14566543.png)

